molecular formula C23H29NO B14130771 2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol CAS No. 88972-93-4

2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol

Cat. No.: B14130771
CAS No.: 88972-93-4
M. Wt: 335.5 g/mol
InChI Key: PNHPWLMAFUQSSC-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of phenolic antioxidants

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for large-scale reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or indole moiety.

Scientific Research Applications

2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The indole moiety may also interact with various molecular targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

    2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the indole moiety.

Uniqueness

2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol is unique due to the presence of the indole moiety, which imparts additional chemical and biological properties. This makes it potentially more effective in certain applications compared to other similar compounds .

Properties

CAS No.

88972-93-4

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3-methyl-1H-indol-2-yl)phenol

InChI

InChI=1S/C23H29NO/c1-14-16-10-8-9-11-19(16)24-20(14)15-12-17(22(2,3)4)21(25)18(13-15)23(5,6)7/h8-13,24-25H,1-7H3

InChI Key

PNHPWLMAFUQSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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